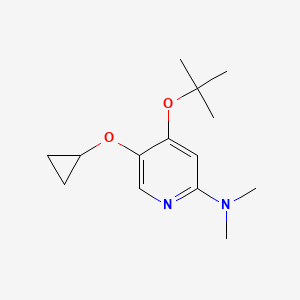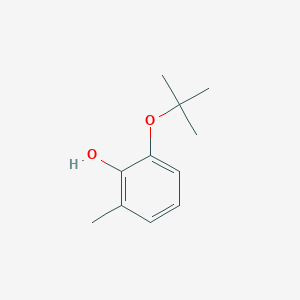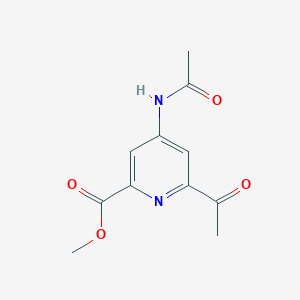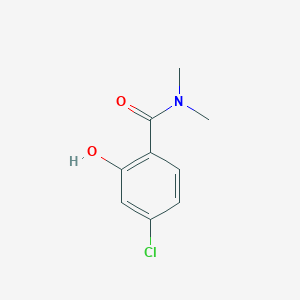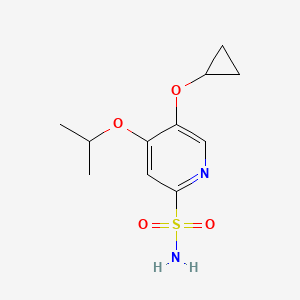
5-Cyclopropoxy-4-isopropoxypyridine-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Cyclopropoxy-4-isopropoxypyridine-2-sulfonamide is a chemical compound with the molecular formula C11H16N2O4S. It is primarily used in research settings and is known for its unique structural properties, which include a cyclopropoxy group and an isopropoxy group attached to a pyridine ring, along with a sulfonamide functional group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-isopropoxypyridine-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyridine ring. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
5-Cyclopropoxy-4-isopropoxypyridine-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups, such as amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Wissenschaftliche Forschungsanwendungen
5-Cyclopropoxy-4-isopropoxypyridine-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.
Medicine: Research into potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Wirkmechanismus
The mechanism of action of 5-Cyclopropoxy-4-isopropoxypyridine-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit certain enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, depending on the target enzyme .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Cyclopropoxy-2-isopropoxypyridine-4-sulfonamide: Similar in structure but with different positional isomers.
5-Cyclopropoxy-4-isopropylpyridine-2-sulfonamide: Differing by the presence of an isopropyl group instead of an isopropoxy group.
Uniqueness
5-Cyclopropoxy-4-isopropoxypyridine-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized research applications and potential therapeutic uses.
Eigenschaften
Molekularformel |
C11H16N2O4S |
|---|---|
Molekulargewicht |
272.32 g/mol |
IUPAC-Name |
5-cyclopropyloxy-4-propan-2-yloxypyridine-2-sulfonamide |
InChI |
InChI=1S/C11H16N2O4S/c1-7(2)16-9-5-11(18(12,14)15)13-6-10(9)17-8-3-4-8/h5-8H,3-4H2,1-2H3,(H2,12,14,15) |
InChI-Schlüssel |
IUJPLGMHBFSUTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC(=NC=C1OC2CC2)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


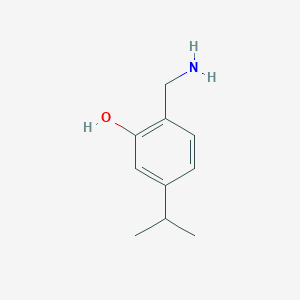
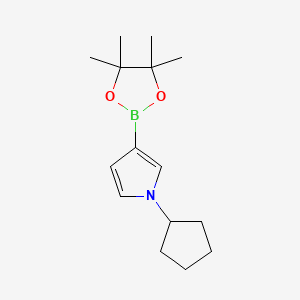
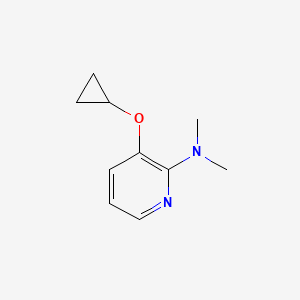
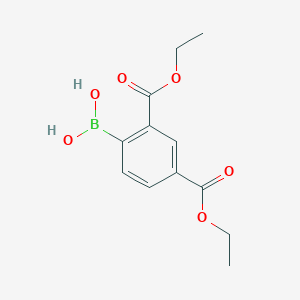

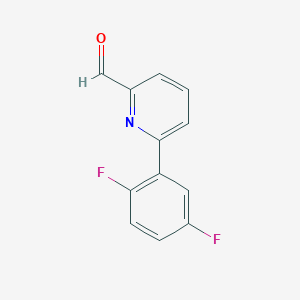
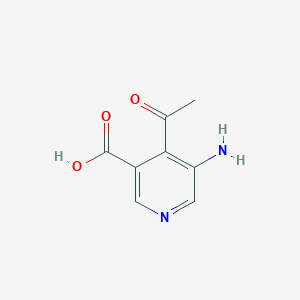
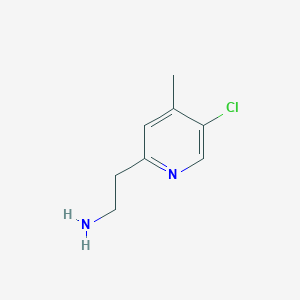

![1-[4-(Chloromethyl)-6-methoxypyridin-2-YL]ethanone](/img/structure/B14846633.png)
